1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Preparation Methods
The synthesis of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves several steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclopropylpyrimidine moiety. The synthetic route typically includes:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Cyclopropylpyrimidine: This step involves the reaction of the piperidine derivative with a cyclopropylpyrimidine precursor under specific conditions to form the desired compound.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
1-(6-Cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also exhibit potent biological activity and are studied for their therapeutic potential.
Piperidine-4-carboxamide derivatives: These compounds share a similar core structure and are investigated for their antiviral and anticancer properties.
The uniqueness of this compound lies in its specific cyclopropylpyrimidine moiety, which imparts distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C13H18N4O |
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Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H18N4O/c14-13(18)10-3-5-17(6-4-10)12-7-11(9-1-2-9)15-8-16-12/h7-10H,1-6H2,(H2,14,18) |
InChI Key |
OSFQAEPBGJAYRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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